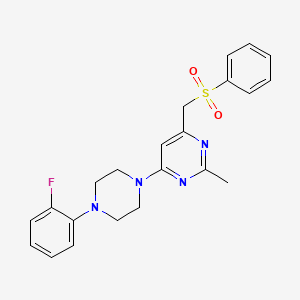

![molecular formula C16H12N4O2S B2725174 (5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)(4-(thiazol-2-yloxy)phenyl)methanone CAS No. 2034226-00-9](/img/structure/B2725174.png)

(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)(4-(thiazol-2-yloxy)phenyl)methanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

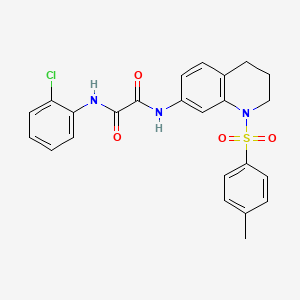

(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)(4-(thiazol-2-yloxy)phenyl)methanone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of drug discovery. The compound has been synthesized using various methods, and its mechanism of action has been studied extensively.

Wissenschaftliche Forschungsanwendungen

Synthesis and Biological Evaluation

A study by Farag and Fahim (2019) explored the synthesis of various pyrazole and pyrimidine derivatives, including pyrazolo[1,5-a]pyrimidines and imidazo[1,2-a]pyrimidine derivatives, which are structurally similar to the compound . These compounds exhibited significant in vitro antitumor, antimicrobial, and antioxidant activities. The structure-activity relationship (SAR) was used to correlate the biological activity with quantum properties like total energy, HOMO and LUMO energies, and Mulliken atomic charges (Farag & Fahim, 2019).

Formulation Development for Poorly Soluble Compounds

Burton et al. (2012) investigated formulations for increasing in vivo exposure of poorly soluble compounds, focusing on a specific compound with structural similarities to (5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)(4-(thiazol-2-yloxy)phenyl)methanone. They developed a solubilized, precipitation-resistant formulation, which achieved higher plasma concentrations in various species, indicating the importance of such formulations for effective drug delivery (Burton et al., 2012).

Antibacterial Applications

Landage et al. (2019) synthesized novel thiazolyl pyrazole and benzoxazole derivatives with potential antibacterial activities. These compounds, which share structural features with the compound of interest, were characterized by spectral and analytical data and demonstrated significant antibacterial activities (Landage, Thube, & Karale, 2019).

Applications in Imaging and Diagnosis

Wang et al. (2017) conducted research on a related compound for potential use in PET imaging for Parkinson's disease. The study involved the synthesis of a novel tracer prepared via O-[11C]methylation, demonstrating the applicability of such compounds in diagnostic imaging (Wang, Gao, Xu, & Zheng, 2017).

Antimicrobial and Anticancer Potential

Hafez, El-Gazzar, and Al-Hussain (2016) synthesized pyrazole derivatives with pyrimidine structures, exhibiting high antimicrobial and anticancer activities. These findings highlight the potential of compounds with similar structures in treating various diseases (Hafez, El-Gazzar, & Al-Hussain, 2016).

Wirkmechanismus

Mode of Action

Given its chemical structure, it is likely that it interacts with its targets through non-covalent interactions such as hydrogen bonding, pi-stacking, and van der Waals forces . These interactions could lead to changes in the conformation or activity of the target, resulting in a biological response .

Biochemical Pathways

The biochemical pathways affected by (5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)(4-(thiazol-2-yloxy)phenyl)methanone are currently unknown. The compound’s effects on these pathways and their downstream effects would depend on its specific targets .

Pharmacokinetics

These properties would greatly impact the compound’s bioavailability, or the extent and rate at which it reaches its site of action .

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown. These effects would depend on the compound’s specific targets and the biochemical pathways it affects .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules could influence the action, efficacy, and stability of this compound .

Eigenschaften

IUPAC Name |

5,7-dihydropyrrolo[3,4-d]pyrimidin-6-yl-[4-(1,3-thiazol-2-yloxy)phenyl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12N4O2S/c21-15(20-8-12-7-17-10-19-14(12)9-20)11-1-3-13(4-2-11)22-16-18-5-6-23-16/h1-7,10H,8-9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVYYRSJQMHPUPJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CN=CN=C2CN1C(=O)C3=CC=C(C=C3)OC4=NC=CS4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide](/img/structure/B2725092.png)

![4-[4-(methylthio)phenyl]-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2725093.png)

![4-[1-(2-Cyclohexylethyl)benzimidazol-2-yl]-1-ethylpyrrolidin-2-one](/img/structure/B2725095.png)

![N-(2-ethylphenyl)-2-((4-isopentyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)acetamide](/img/structure/B2725099.png)

![1-(4-{[1-(2,3-Dihydro-1-benzofuran-5-yl)ethyl]amino}piperidin-1-yl)ethan-1-one](/img/structure/B2725112.png)

![2-[1-[(4-chlorophenyl)methyl]indol-3-yl]sulfanyl-N-(4-methylphenyl)acetamide](/img/structure/B2725113.png)